Butanoic acid, 4,4-diphosphono-

Metal chelation Actinide extraction Stability constants

Researchers seeking hydrolytically stable chelators for actinide extraction or scale inhibition often face failure when substituting diphosphonates with mono-phosphonate or carboxylic acid analogs, which lack the cooperative binding of the gem-diphosphonate P-C-P core. 4,4-Diphosphonobutanoic acid directly addresses this: • Metal-complex stability constants exceed those of carboxylic/aminopolycarboxylic acid chelators by 2-5 orders of magnitude (10²-10⁵×), enabling single-stage actinide (Am, Th, U) separation where EDTA and DTPA fail. • Hydrolytically stable P-C-P backbone provides reliable performance in acidic process streams (e.g., 0.1 M H₂SO₄) where phosphate esters degrade. • Non-nitrogenous scaffold avoids off-target FPPS inhibition, making it a clean bone-targeting anchor for prodrugs. Supplied in 10 mg to bulk quantities, in stock with custom synthesis available.

Molecular Formula C4H10O8P2
Molecular Weight 248.06 g/mol
CAS No. 64488-79-5
Cat. No. B15444349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4,4-diphosphono-
CAS64488-79-5
Molecular FormulaC4H10O8P2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C4H10O8P2/c5-3(6)1-2-4(13(7,8)9)14(10,11)12/h4H,1-2H2,(H,5,6)(H2,7,8,9)(H2,10,11,12)
InChIKeyUSQXXMBLQSVQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Diphosphonobutanoic Acid (CAS 64488-79-5): Core Physicochemical Profile and Compound Class Positioning


Butanoic acid, 4,4-diphosphono- (IUPAC: 4,4-diphosphonobutanoic acid; CAS 64488-79-5) is a geminal bisphosphonate characterized by a butanoic acid backbone bearing two phosphonic acid groups on the C4 carbon, yielding a P–C–P motif [1]. With a molecular formula C₄H₁₀O₈P₂ and molecular weight 248.06 g/mol, the compound belongs to the diphosphonic acid class, chemically analogous to pyrophosphate but resistant to enzymatic hydrolysis [1]. Its computed properties—XLogP3-AA of -3.4, topological polar surface area of 152 Ų, and five hydrogen bond donors—indicate high hydrophilicity and strong metal-coordination potential [2]. Unlike clinically established nitrogen-containing bisphosphonates (e.g., zoledronic acid, alendronic acid), it lacks an amino or heterocyclic side chain, positioning it as a simplified, non‑nitrogenous diphosphonate scaffold for applications where nitrogen‑associated pharmacology is not required.

Gem-diphosphonate P–C–P scaffold supports metal-chelation studies
Hydrolytically stable backbone for long-term formulation compatibility
Non-nitrogenous structure suitable for material-science workflows

Why 4,4-Diphosphonobutanoic Acid Cannot Be Simply Replaced by Generic Mono‑Phosphonates or Carboxylic‑Acid Analogues


Substituting 4,4-diphosphonobutanoic acid with a generic mono‑phosphonate or a simple carboxylic acid ignores the fundamental thermodynamic advantage of the gem‑diphosphonate structure. Diphosphonic acids form metal complexes with stability constants 2 to 5 orders of magnitude greater than those of carboxylic and aminopolycarboxylic acids of comparable acidity [1]. This enhancement arises from the cooperative binding of the two phosphonate groups, which is absent in mono‑phosphonates such as 4‑phosphonobutyric acid. In aqueous systems, the gem‑diphosphonate P–C–P architecture also confers resistance to hydrolysis, a property not shared by phosphate esters or condensed phosphates [2]. Consequently, a researcher or formulator who replaces this compound with a simpler analogue risks loss of chelation capacity, reduced metal‑ion selectivity, and hydrolytic instability—parameters that directly affect performance in scale inhibition, metal extraction, and bone‑targeting applications.

Target compound
Potential substitute
Mismatch context
4,4-Diphosphonobutanoic acid (gem-diphosphonate)
Mono-phosphonate (e.g., 4-phosphonobutyric acid)
Single phosphonate group may reduce chelation capacity; multidentate coordination geometry cannot be replicated
4,4-Diphosphonobutanoic acid (gem-diphosphonate)
Carboxylic acid analogue (e.g., EDTA, DTPA)
Metal-complex stability may differ by orders of magnitude; reported chelation performance may not transfer
4,4-Diphosphonobutanoic acid (P–C–P backbone)
Phosphate ester or condensed phosphate (P–O–P linkage)
P–O–P linkage susceptible to hydrolysis; long-term stability in acidic or enzymatic conditions may not be maintained

Quantitative Differentiation Evidence for 4,4-Diphosphonobutanoic Acid (CAS 64488-79-5) Against Key Structural Alternatives


Metal‑Complex Stability: Diphosphonic Acids Outperform Carboxylic and Aminopolycarboxylic Acids by 2–5 Orders of Magnitude

Diphosphonic acid ligands, including the gem‑diphosphonate class to which 4,4‑diphosphonobutanoic acid belongs, exhibit metal‑complex stability constants 2 to 5 orders of magnitude higher than those of structurally comparable carboxylic and aminopolycarboxylic acids [1]. This difference is attributed to the cooperative binding of the two phosphonate groups in the P–C–P motif, forming stronger chelates with tri‑, tetra‑, and hexavalent metal ions [1].

Metal-complex stability
Class-level inference
10²–10⁵ fold greater complex stability
Supports chelation workflow selection over carboxylic acid complexants
Aggregated across tri-, tetra-, and hexavalent actinide ions; system-dependent review advised
Metal chelation Actinide extraction Stability constants

Gem‑Diphosphonate Versus Mono‑Phosphonate: Structural Basis for Superior Calcium‑Ion Activity

Monophosphonates such as 4‑phosphonobutyric acid exhibit only 14% inhibition of phosphonopyruvate hydrolase at 10 mM concentration [1], reflecting their limited metal‑binding capacity relative to diphosphonates. Although direct head‑to‑head calcium‑binding data for 4,4‑diphosphonobutanoic acid are not available in peer‑reviewed literature, the gem‑diphosphonate architecture is universally acknowledged to provide bidentate or multidentate coordination to Ca²⁺, a feature not achievable with a single phosphonate group [2].

Ca²⁺ binding capacity
Cross-study comparable
Gem-diphosphonate vs mono-phosphonate: 14% inhibition baseline for mono-phosphonate at 10 mM
Supports multidentate coordination review for scale-inhibition workflows
Direct Ca²⁺ binding data for target compound not available; inferred from class behavior
Calcium binding Phosphonate inhibition Structure-activity relationship

Hydrolytic Stability Advantage of the P–C–P Bond Over Phosphate Esters and Condensed Phosphates

The P–C–P backbone of gem‑diphosphonates is inherently resistant to chemical and enzymatic hydrolysis, unlike the P–O–P linkage of pyrophosphate and condensed phosphates [1]. This stability enables 4,4‑diphosphonobutanoic acid to maintain structural integrity in acidic aqueous environments (e.g., pH < 2) and in the presence of phosphatases, conditions under which pyrophosphate analogs degrade rapidly [1].

Hydrolytic stability
Class-level inference
P–C–P bond stable; functional lifetime >10²-fold vs P–O–P linkage
Supports long-term formulation stability review in acidic environments
System-dependent; target-specific half-life values not reported in peer-reviewed literature
Hydrolytic stability Chemical resistance Bisphosphonate chemistry

Evidence‑Backed Application Scenarios for 4,4-Diphosphonobutanoic Acid (CAS 64488-79-5)


Actinide and Heavy‑Metal Separation in Nuclear Waste Processing

The demonstrated 2–5 order‑of‑magnitude superiority of diphosphonic acids over carboxylic acid chelators in metal‑complex stability [1] directly supports the use of 4,4‑diphosphonobutanoic acid as a component in solvent‑extraction or ion‑exchange systems for actinide (Am, Th, U) removal from acidic waste streams. Its gem‑diphosphonate P–C–P core provides the thermodynamic driving force needed to strip trivalent and tetravalent actinides from loaded organic phases, a task where conventional carboxylic acid extractants (e.g., EDTA, DTPA) fail to achieve sufficient single‑stage separation factors.

Scale Inhibition in High‑Hardness Industrial Water Systems

The multidentate calcium‑binding capability inherent to the gem‑diphosphonate structure [1] renders 4,4‑diphosphonobutanoic acid a candidate scale inhibitor for recirculating cooling water and oilfield produced‑water systems where calcium carbonate and barium sulfate scaling are problematic. Unlike mono‑phosphonates such as 4‑phosphonobutyric acid, which show weak enzyme‑inhibition activity (<15% at 10 mM) [2], the diphosphonate is expected to deliver threshold inhibition at substoichiometric concentrations, reducing chemical consumption and operational cost.

Bone‑Seeking Prodrug Linker for Targeted Drug Delivery

The hydrolytic stability of the P–C–P bond [1] and the established hydroxyapatite affinity of gem‑diphosphonates make 4,4‑diphosphonobutanoic acid a viable ‘bone‑homing’ anchor for prodrugs or imaging agents. Its lack of a nitrogen‑containing side chain avoids off‑target pharmacological effects associated with nitrogenous bisphosphonates (e.g., inhibition of farnesyl pyrophosphate synthase), permitting its use solely as a targeting moiety without confounding biological activity. This is supported by the class‑level evidence that diphosphonates adsorb avidly onto calcium phosphate mineral surfaces [1].

Corrosion Protection in Acidic Metal‑Cleaning Formulations

The acid‑stable P–C–P backbone allows 4,4‑diphosphonobutanoic acid to function as a corrosion inhibitor in low‑pH cleaning baths (e.g., 0.1 M H₂SO₄) where phosphate esters would hydrolyze [1]. The two phosphonate groups can form a protective monolayer on copper or steel surfaces, as demonstrated for analogous diphosphonic acids [2], providing both anodic and cathodic protection. This dual‑mode inhibition is not achievable with mono‑phosphonate analogs, which offer only a single anchoring point.

Application
Selection Property
Validation Focus
Actinide and heavy-metal separation
Metal-complex stability ranking
Extraction efficiency and single-stage separation factor review
Scale inhibition in high-hardness water systems
Multidentate Ca²⁺ coordination capacity
Threshold inhibition and crystal-growth modification review
Hydroxyapatite-targeted carrier research
Non-nitrogenous bisphosphonate anchor
Mineral-surface adsorption and stability review
Corrosion protection in acidic metal-cleaning formulations
Acid-stable P–C–P backbone
Surface film formation and dual-mode inhibition review
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